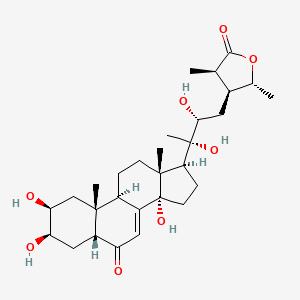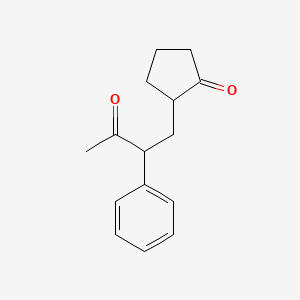![molecular formula C8H21Cl2NS B14645536 Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride CAS No. 54289-29-1](/img/structure/B14645536.png)
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is a quaternary ammonium compound with a unique structure that includes both sulfonium and ammonium groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride typically involves the reaction of dimethyl sulfide with 3-chloropropyltrimethylammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
- Trimethoxy(3-(dimethylamino)propyl)silane
Uniqueness
Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride is unique due to its dual functional groups (sulfonium and ammonium), which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
54289-29-1 |
|---|---|
Fórmula molecular |
C8H21Cl2NS |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
3-dimethylsulfoniopropyl(trimethyl)azanium;dichloride |
InChI |
InChI=1S/C8H21NS.2ClH/c1-9(2,3)7-6-8-10(4)5;;/h6-8H2,1-5H3;2*1H/q+2;;/p-2 |
Clave InChI |
UFEXKYDFCWGKQP-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(C)CCC[S+](C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)

![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)





